

Structure-Activity Relationship (SAR) of Quinoline-2-Carboxamides: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-isopropylquinoline-2-carboxamide*

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Executive Summary

The quinoline-2-carboxamide scaffold is a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of targeted therapeutics and molecular imaging agents. By systematically modulating the substituents around the quinoline core and the carboxamide nitrogen, researchers have successfully engineered potent ligands for the Translocator Protein (TSPO) used in Positron Emission Tomography (PET)[1], robust inhibitors of the mycobacterial enzyme FadD32[2], and selective anticancer agents targeting human dihydroorotate dehydrogenase (hDHODH)[3]. This whitepaper dissects the structure-activity relationships (SAR) of these derivatives, providing a mechanistic rationale for their biological activities alongside validated experimental protocols.

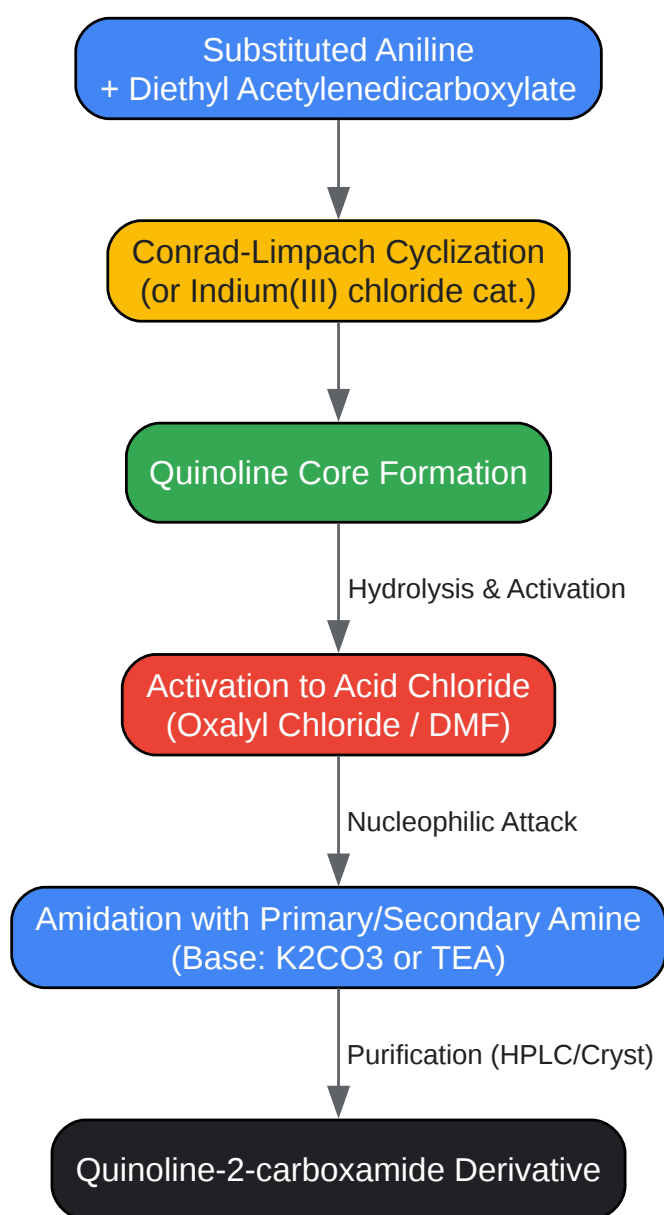
Core Synthetic Methodologies & Rationale

The synthesis of quinoline-2-carboxamides typically hinges on the construction of the quinoline core followed by late-stage functionalization at the C2 position.

Mechanistic Rationale for Reagent Selection

A critical step in the synthesis is the activation of the quinoline-2-carboxylic acid (quinaldic acid) intermediate. While thionyl chloride is a traditional reagent for forming acid chlorides, it is often avoided in this specific scaffold. Instead, oxalyl chloride is the preferred reagent. The causality behind this choice is that oxalyl chloride allows for milder reaction conditions, which strictly prevents the unwanted electrophilic chlorination of the electron-rich quinoline nucleus[4][5].

Synthetic Workflow Diagram



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General synthetic workflow for quinoline-2-carboxamide derivatives.

Target-Specific Structure-Activity Relationships (SAR)

Translocator Protein (TSPO) Ligands for PET Imaging

TSPO is an 18 kDa outer mitochondrial membrane protein whose overexpression is a hallmark of microglial activation and neuroinflammation[6][7]. First-generation TSPO PET tracers like [11C]PK11195 suffered from poor signal-to-noise ratios, while second-generation tracers were hindered by variable binding affinities due to the rs6971 genetic polymorphism in humans[6].

SAR Insights:

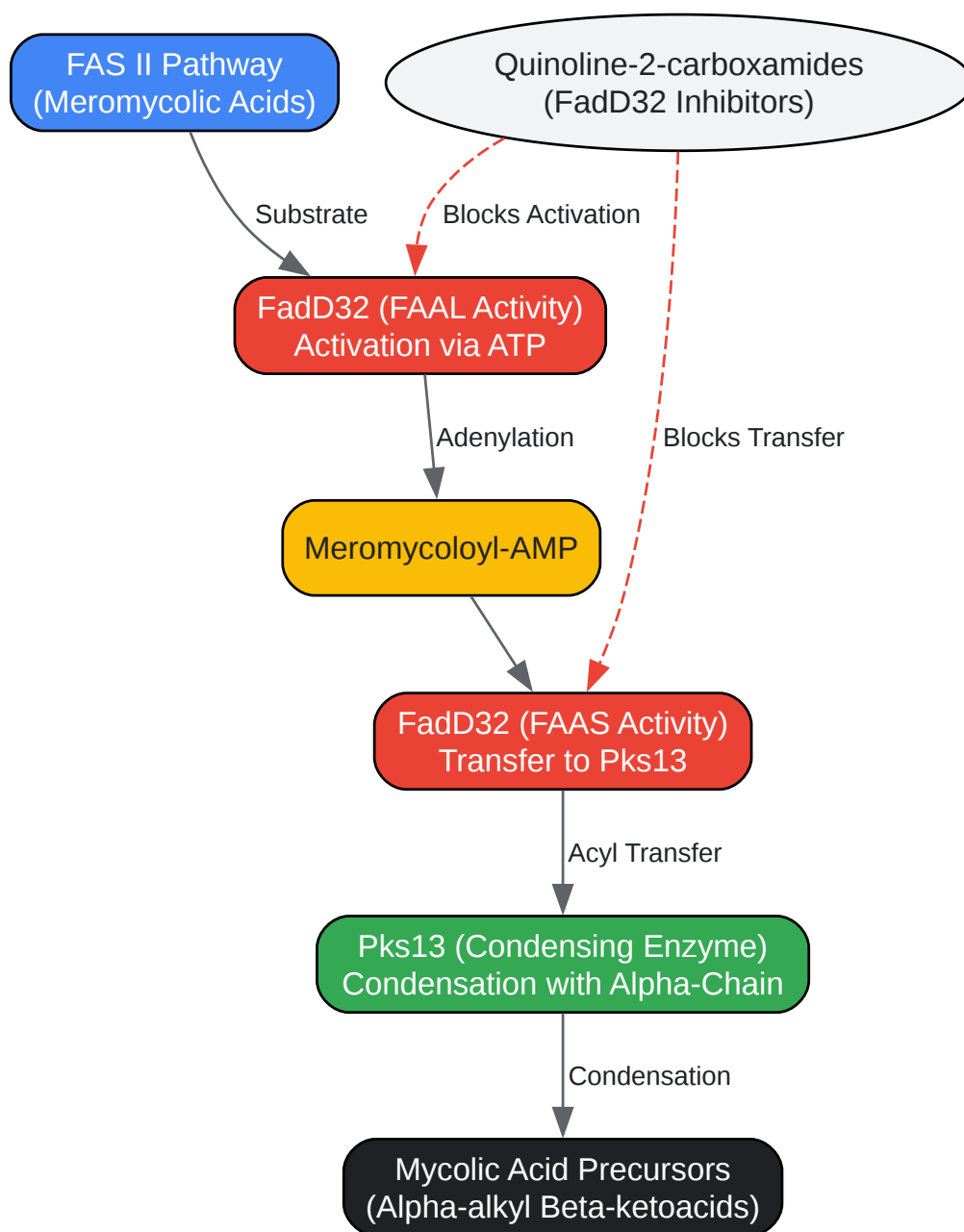
- **Core Hybridization:** The development of the third-generation tracer LW223 merged the quinoline-2-carboxamide core of the high-affinity ligand AB5186 with the sec-butyl amine side-chain of PK11195. This structural chimera retains high TSPO affinity while remaining completely insensitive to the rs6971 polymorphism[1].
- **Stereochemistry:** The chirality of the sec-butyl amine side-chain is critical. The (R)-enantiomer of LW223 exhibits a 7.5-fold higher binding affinity ($K_i = 0.6$ nM) compared to the (S)-enantiomer ($K_i = 4.5$ nM)[1].
- **Deuteration:** To circumvent rapid in vivo metabolism and defluorination, researchers developed [18F]D2-LW223. Replacing the two hydrogen atoms on the carbon adjacent to the fluorine with deuterium leverages the kinetic isotope effect, significantly improving metabolic stability and reducing off-target bone uptake in preclinical models[8][9].

Antitubercular Agents: FadD32 Inhibition

FadD32 is an essential bifunctional enzyme required for mycolic acid biosynthesis in *Mycobacterium tuberculosis* (Mtb)[10][11]. It activates meromycolic acids (FAAL activity) and transfers them to the polyketide synthase Pks13 (FAAS activity)[11][12].

SAR Insights:

- Scaffold Hopping: Early FadD32 inhibitors utilized a coumarin core, which suffered from severe chemical instability[2]. Replacing the coumarin with a quinoline ring not only resolved the stability issues but also provided additional vectors for C2 and C4 functionalization[2].
- C2-Amide Substitution: The nature of the amide at the C2 position dictates target engagement. Primary and secondary amides exhibit potent anti-tubercular activity, whereas tertiary amides show a dramatic loss of potency[2]. This demonstrates that a free N-H bond is an absolute requirement for stable hydrogen bonding within the FadD32 active site[2].



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Mechanism of FadD32 inhibition by quinoline-2-carboxamides in *M. tuberculosis*.

Anticancer Agents: hDHODH Inhibition

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a prime target for rapidly proliferating cancer cells[3][13].

SAR Insights:

- C6-Position Sterics: The introduction of bulky, electron-withdrawing groups (e.g., -OCH₃, -OCF₃, and -CF₃) at the C6-position of the quinoline ring significantly enhances hDHODH inhibitory activity and antiproliferative effects against cancer cell lines like HEP-3B and A-375[3].

Quantitative SAR Data Summaries

Table 1: Binding Affinities of Quinoline-2-Carboxamides for TSPO

Compound	Stereochemistry	TSPO Affinity (, nM)	rs6971 Sensitivity	Key Structural Feature
AB5186	N/A	2.8	High	Base quinoline-2-carboxamide core
(R)-LW223[1]	R	0.6	None	sec-butyl amine side-chain
(S)-LW223[1]	S	4.5	None	sec-butyl amine side-chain
D2-LW223[8][9]	R	2.14	None	Deuterated fluoromethyl group

Table 2: Anti-Tubercular Activity of FadD32 Inhibitors

Scaffold Type	C2-Substitution	Mtb Growth Inhibition (MIC)	Chemical Stability
Coumarin[2]	Ester	Moderate	Poor (Hydrolysis prone)
Quinoline[2]	Tertiary Amide	Inactive (>50 M)	Excellent
Quinoline[2]	Secondary Amide	Potent (Sub-micromolar)	Excellent
Quinoline[2]	Primary Amide	Potent (Sub-micromolar)	Excellent

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of these compounds.

Protocol A: General Synthesis of Quinoline-2-Carboxamides[5][15]

Objective: To synthesize C2-functionalized quinoline amides while avoiding core chlorination.

- **Activation:** Dissolve the substituted quinoline-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
- **Chlorination:** Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C. Note: Oxalyl chloride is strictly used over thionyl chloride to prevent electrophilic aromatic substitution on the quinoline ring.
- **Stirring:** Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases. Concentrate under reduced pressure to yield the crude acid chloride.
- **Amidation:** Redissolve the acid chloride in anhydrous DCM. Slowly add a solution of the desired primary or secondary amine (1.1 eq) and potassium carbonate (

) or triethylamine (2.0 eq) in DCM at 0 °C.

- Completion & Isolation: Stir for 4-6 hours. Monitor via TLC. Quench with water, extract with DCM, dry over anhydrous

, and purify via silica gel column chromatography or crystallization.

Protocol B: Radioligand Binding Assay for TSPO Affinity[9][10]

Objective: To determine the

of novel quinoline-2-carboxamides against TSPO.

- Tissue Preparation: Homogenize rat kidney tissue (or human brain tissue) in 50 mM Tris-HCl assay buffer (pH 7.4).

- Ligand Dilution: Dissolve the test compound (e.g., D2-LW223) in DMSO to a 10 mM stock. Create 11 half-log serial dilutions ranging from 10

M to 0.1 nM in Tris buffer.

- Incubation: In a 96-well plate, combine the tissue homogenate, the diluted test compound, and the radioligand[

H]PK11195 (at a concentration between 0.5

and 1.0

).

- Equilibration: Incubate the mixture at room temperature for 90 minutes to ensure thermodynamic equilibrium.
- Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash filters three times with ice-cold buffer.
- Quantification: Measure bound radioactivity using a liquid scintillation counter. Calculate

using non-linear regression and convert to

using the Cheng-Prusoff equation.

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